molecular formula C8H16O2 B12276677 1-(1-Methoxycyclobutyl)propan-2-ol

1-(1-Methoxycyclobutyl)propan-2-ol

Cat. No.: B12276677
M. Wt: 144.21 g/mol
InChI Key: RDZIADQPUGZTRM-UHFFFAOYSA-N
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Description

1-(1-Methoxycyclobutyl)propan-2-ol is an organic compound with the molecular formula C8H16O2 It is a cyclobutane derivative with a methoxy group and a hydroxyl group attached to the cyclobutane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Methoxycyclobutyl)propan-2-ol typically involves the reaction of cyclobutylmethanol with methanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes methoxylation to yield the final product. The reaction conditions often include a temperature range of 50-70°C and a reaction time of 4-6 hours.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a fixed-bed reactor where the reactants are passed over a solid acid catalyst. The continuous flow process allows for better control of reaction parameters and higher yields.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Methoxycyclobutyl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

    Reduction: The compound can be reduced to form the corresponding cyclobutylmethanol derivative.

    Substitution: The methoxy group can be substituted with other functional groups, such as halogens or amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenation can be achieved using reagents like phosphorus tribromide (PBr3) or thionyl chloride (SOCl2).

Major Products Formed:

    Oxidation: Formation of cyclobutanone or cyclobutanal.

    Reduction: Formation of cyclobutylmethanol.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

1-(1-Methoxycyclobutyl)propan-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(1-Methoxycyclobutyl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of certain biochemical pathways, depending on its structure and functional groups. The methoxy and hydroxyl groups play a crucial role in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

    1-Methoxypropan-2-ol: A similar compound with a propanol backbone instead of a cyclobutane ring.

    Cyclobutanol: Lacks the methoxy group but shares the cyclobutane ring structure.

    Methoxycyclobutane: Similar structure but without the hydroxyl group.

Uniqueness: 1-(1-Methoxycyclobutyl)propan-2-ol is unique due to the presence of both methoxy and hydroxyl groups on the cyclobutane ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

IUPAC Name

1-(1-methoxycyclobutyl)propan-2-ol

InChI

InChI=1S/C8H16O2/c1-7(9)6-8(10-2)4-3-5-8/h7,9H,3-6H2,1-2H3

InChI Key

RDZIADQPUGZTRM-UHFFFAOYSA-N

Canonical SMILES

CC(CC1(CCC1)OC)O

Origin of Product

United States

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